Studies in male rats have demonstrated Orteronel's ability to specifically inhibit 17,20-lyase. This enzyme converts cholesterol into androgen precursors. By blocking this conversion, Orteronel reduces the overall production of androgens within the body.
Prostate cancer is one of the primary areas of research for Orteronel. Prostate cancer cells often depend on androgens for their growth and survival. Research suggests that Orteronel may be effective in treating castration-resistant prostate cancer (CRPC), a stage where the cancer progresses despite reducing testosterone levels through surgical or medical castration [].
Clinical trials have investigated the efficacy of Orteronel, both alone and in combination with other therapies, for treating CRPC. These studies continue to explore Orteronel's potential role in prostate cancer management [].
Orteronel is a nonsteroidal CYP17A1 inhibitor developed by Takeda Pharmaceutical Company and Millennium Pharmaceuticals for treating prostate cancer []. It aimed to suppress androgen production, a key factor in prostate cancer growth []. Although development was discontinued due to a lack of efficacy in improving overall survival rates, Orteronel's mechanism of action provides valuable insights for future cancer treatment strategies [].
Orteronel possesses a unique molecular structure with a naphthalene core linked to a pyrroloimidazole moiety through a carboxamide group []. This structure grants Orteronel its inhibitory properties towards CYP17A1, a crucial enzyme in androgen biosynthesis []. Notably, compared to other CYP17 inhibitors like abiraterone acetate, Orteronel exhibits greater specificity for the 17,20-lyase activity of CYP17A1, potentially reducing side effects [].
Specific details regarding Orteronel's synthesis are not publicly available due to potential proprietary information. However, its mechanism of action sheds light on relevant chemical reactions. Orteronel binds to the CYP17A1 enzyme, inhibiting its ability to convert pregnenolone and progesterone into androgens like DHEA and androstenedione []. This reaction can be simplified as:
Pregnenolone/Progesterone + CYP17A1 -> DHEA/Androstenedione (Inhibited by Orteronel)
By inhibiting this reaction, Orteronel reduces circulating androgen levels, potentially limiting prostate cancer cell proliferation [].
Data on Orteronel's specific physical and chemical properties like melting point, boiling point, and solubility is limited due to its discontinued development.
Orteronel functions through a series of chemical interactions with CYP17A1. The binding of orteronel to CYP17A1 leads to the inhibition of its enzymatic activities:
Orteronel exhibits potent biological activity as an androgen biosynthesis inhibitor. Preclinical studies have demonstrated that it effectively suppresses androgen levels in various models:
The synthesis of orteronel involves several steps that typically include:
Specific synthetic routes may vary based on the desired yield and purity but generally follow established organic synthesis protocols for complex heterocyclic compounds .
Orteronel was primarily investigated for its application in treating prostate cancer due to its ability to inhibit androgen synthesis. Although clinical development was terminated, it provided valuable insights into hormonal therapies for cancer treatment. Its specificity for CYP17A1 makes it a candidate for further research into other androgen-dependent conditions such as polycystic ovary syndrome or certain types of breast cancer .
Interaction studies have focused on orteronel's binding characteristics with various enzymes:
Orteronel shares structural similarities and functional roles with various other compounds that inhibit androgen biosynthesis. Here are some notable examples:
Compound Name | Mechanism | Selectivity | Clinical Status |
---|---|---|---|
Abiraterone Acetate | Inhibits CYP17A1 | Less selective; affects both 17α-hydroxylase and 17,20-lyase activities | Approved for prostate cancer |
Seviteronel | Inhibits CYP17A1 | Similar specificity to orteronel; also targets 17,20-lyase activity | Investigational |
Ketoconazole | Inhibits multiple steroidogenic enzymes | Broad-spectrum inhibition | Approved for Cushing's syndrome |
Orteronel's uniqueness lies in its high selectivity for the 17,20-lyase activity compared to other compounds like abiraterone acetate. This selectivity may lead to reduced side effects associated with broader inhibition of steroidogenesis while providing effective androgen suppression .
Orteronel, a non-steroidal small molecule inhibitor with the chemical name 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide, represents a significant advancement in the selective targeting of steroidogenic pathways [1] [2] [3]. This compound, originally developed by Takeda Pharmaceutical Company as an investigational therapeutic agent, demonstrates highly selective inhibition of the cytochrome P450 17A1 enzyme, specifically targeting the 17,20-lyase activity while maintaining relatively preserved 17α-hydroxylase function [4] [5].
The biochemical foundation of orteronel's mechanism of action lies in its ability to selectively modulate the dual catalytic activities of CYP17A1, an enzyme positioned at a critical juncture in steroidogenesis. This selectivity represents a substantial improvement over earlier non-selective inhibitors and provides important insights into the molecular determinants of enzyme specificity within the cytochrome P450 superfamily [6] [7] [8].
The cytochrome P450 17A1 enzyme represents a cornerstone of steroidogenic biochemistry, functioning as a bifunctional oxidase that catalyzes two sequential but mechanistically distinct reactions within the steroid biosynthetic pathway [9] [7] [10]. The enzyme exhibits the characteristic cytochrome P450 fold, consisting of twelve major α-helical segments designated A through L, along with several minor helical elements and β-sheet structures that contribute to the overall protein architecture [7] [11].
The three-dimensional structure of CYP17A1 reveals a predominantly α-helical protein with a molecular weight of approximately 57 kilodaltons, anchored to the endoplasmic reticulum through an amino-terminal transmembrane helix and additional hydrophobic membrane-binding regions [10] [11]. The catalytic domain adopts the characteristic P450 topology, with the active site containing a protoporphyrin IX prosthetic group coordinated through a conserved cysteine thiolate ligand positioned on the proximal side of the heme plane [7] [12].
Crystallographic analyses have revealed that CYP17A1 exists in multiple conformational states, with structural variations observed primarily in the F-G loop region, the B' helix area, and regions involved in substrate access channels [7] [11]. These conformational changes appear to be functionally relevant, as they correlate with substrate binding specificity and the differential catalytic activities of the enzyme [9] [13].
The CYP17A1 enzyme exhibits two distinct catalytic functions that are essential for steroid hormone biosynthesis [14] [10] [15]. The first activity, 17α-hydroxylase function, catalyzes the hydroxylation of pregnenolone and progesterone at the C17 position, yielding 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively [15] [16]. This reaction follows the classical cytochrome P450 monooxygenase mechanism, involving the formation of a high-valent iron-oxo intermediate known as Compound I [12] [17].
The second catalytic activity, designated 17,20-lyase function, represents a more complex transformation that involves the oxidative cleavage of the C17-C20 bond in 17α-hydroxylated steroid substrates [10] [15] [11]. This reaction converts 17α-hydroxypregnenolone to dehydroepiandrosterone and 17α-hydroxyprogesterone to androstenedione, though the efficiency of the latter transformation is significantly reduced compared to the former [10] [13].
The mechanistic basis for the lyase reaction has been the subject of extensive investigation, with current evidence supporting a mechanism involving interaction between the substrate's C17 hydroxyl group and the proximal oxygen of an iron-peroxy intermediate [9] [7]. This interaction facilitates C-C bond cleavage rather than the typical C-H hydroxylation observed in most P450 reactions [9] [13].
X-ray crystallographic studies of CYP17A1 in complex with various steroid substrates have provided crucial insights into the molecular basis of substrate recognition and catalytic specificity [9] [13]. All physiologically relevant substrates bind in a similar overall orientation, positioned approximately 60 degrees relative to the heme plane, with the steroid backbone rising from the active site in a characteristic manner [9] [13].
The enzyme's active site contains several key residues that contribute to substrate binding and orientation. Asparagine 202 plays a particularly important role, forming hydrogen bonds with the C3 substituents of steroid substrates [9] [13]. This interaction appears critical for proper substrate positioning and may contribute to the differential efficiency observed between pregnenolone-derived and progesterone-derived pathways [9] [13].
Structural analyses have revealed that substrates can adopt multiple binding conformations within the active site, with the relative positioning affecting catalytic outcomes [9] [13]. For 17α-hydroxypregnenolone, two distinct binding positions have been observed: one that favors hydroxylase activity and another that promotes lyase function [9] [13]. This conformational flexibility provides a structural basis for understanding the enzyme's dual catalytic capabilities.
The catalytic activity of CYP17A1 requires a complex electron transfer system involving NADPH-cytochrome P450 oxidoreductase as the primary electron donor [10] [17]. The enzyme also demonstrates enhanced lyase activity in the presence of cytochrome b5, which serves as an allosteric modulator that can increase lyase efficiency by more than ten-fold [10] [11] [18].
The interaction with cytochrome b5 appears to involve specific regions of the CYP17A1 protein that are distinct from the active site, suggesting an allosteric mechanism of enhancement [11] [18]. Nuclear magnetic resonance studies have provided evidence that cytochrome b5 binding induces conformational changes in CYP17A1 that favor the lyase reaction, potentially by modulating substrate positioning or altering the electronic properties of the heme center [7] [11].
Orteronel demonstrates remarkable selectivity for the 17,20-lyase activity of CYP17A1, achieving inhibitory potencies that are significantly greater against lyase function compared to 17α-hydroxylase activity [4] [5] [19]. This selectivity represents a major advancement in the development of CYP17A1 inhibitors, as earlier compounds such as ketoconazole showed poor discrimination between the two catalytic activities [4] [8].
The molecular basis for orteronel's selective inhibition appears to involve multiple factors, including differential binding modes for the two catalytic activities and selective stabilization of enzyme conformations that favor one activity over the other [20] [21]. Structural and functional studies have revealed that orteronel can bind to different conformational states of CYP17A1, with some binding modes being more conducive to lyase inhibition than hydroxylase inhibition [21] [22].
In human enzyme systems, orteronel demonstrates 5.4-fold greater potency against 17,20-lyase activity compared to 17α-hydroxylase function [4] [19]. This selectivity ratio varies across different experimental systems and species, with even greater selectivity observed in some cellular assays where cortisol production is minimally affected while androgen synthesis is dramatically reduced [4] [23].
The inhibitory potency of orteronel against 17,20-lyase activity shows significant variation across different species and experimental systems, reflecting differences in enzyme structure, cofactor interactions, and assay conditions [24] [4] [25]. In human recombinant CYP17A1 systems, orteronel demonstrates IC50 values ranging from 19 to 38 nanomolar for lyase inhibition, depending on the specific substrate and assay conditions employed [25] [26] [27].
Studies using rat testicular microsomes have shown that orteronel inhibits 17,20-lyase activity with IC50 values of approximately 48-54 nanomolar when using 17α-hydroxyprogesterone as substrate [24] [25]. In contrast, monkey adrenal microsomal preparations demonstrate enhanced sensitivity to orteronel, with IC50 values of 27 nanomolar for lyase inhibition [4] [25].
Cellular assay systems provide additional insights into orteronel's inhibitory potency under more physiologically relevant conditions. In human H295R adrenocortical carcinoma cells, orteronel inhibits dehydroepiandrosterone production with an IC50 of 37 nanomolar, while monkey primary adrenal cells show IC50 values of 110 nanomolar for the same endpoint [4] [25] [26].
The inhibitory effects of orteronel demonstrate significant substrate dependence, with markedly different potencies observed when different steroid substrates are employed in enzymatic assays [24] [4] [25]. This substrate dependence reflects the complex nature of CYP17A1 catalysis and the differential binding modes that orteronel can adopt within the enzyme's active site [21] [28].
When 17α-hydroxypregnenolone serves as the substrate for lyase activity, orteronel consistently demonstrates the highest inhibitory potency, with IC50 values typically in the range of 19-38 nanomolar across various experimental systems [4] [25] [27]. This enhanced potency with pregnenolone-derived substrates aligns with the preferential efficiency of the natural enzyme for this pathway [10] [13].
In contrast, when 17α-hydroxyprogesterone is used as the lyase substrate, orteronel shows somewhat reduced but still potent inhibitory activity, with IC50 values ranging from 48 to 140 nanomolar depending on the specific experimental conditions [24] [25] [26]. This difference in inhibitory potency mirrors the natural enzyme's reduced efficiency in converting 17α-hydroxyprogesterone to androstenedione compared to the pregnenolone pathway [10] [13].
Detailed kinetic analyses have revealed that orteronel functions as a competitive inhibitor of 17,20-lyase activity, directly competing with natural substrates for binding to the enzyme's active site [24] [25] [28]. The competitive nature of this inhibition suggests that orteronel and steroid substrates share overlapping binding sites within the CYP17A1 active site, consistent with structural data showing orteronel binding in the substrate-binding cavity [21] [22].
The binding kinetics of orteronel to CYP17A1 exhibit complex, multi-step characteristics that distinguish this inhibitor from simpler competitive inhibitors [28] [29]. Spectroscopic studies have revealed that orteronel binding occurs through an initial rapid phase, presumably involving binding to the substrate recognition site, followed by a slower conformational change that results in direct coordination to the heme iron [28] [29].
This two-step binding mechanism has important implications for the inhibitory potency and selectivity of orteronel [28] [29]. The initial binding step appears to contribute significantly to enzyme inhibition, while the subsequent heme coordination may serve to stabilize the inhibitor-enzyme complex and enhance the overall inhibitory effect [28] [29].
The inhibitory effects of orteronel against the 17α-hydroxylase activity of CYP17A1 demonstrate markedly different characteristics compared to its effects on lyase function, providing clear evidence for the compound's selectivity [4] [5] [19]. In human recombinant enzyme systems, orteronel inhibits 17α-hydroxylase activity with IC50 values of approximately 760 nanomolar when pregnenolone serves as the substrate, representing a 40-fold difference in potency compared to lyase inhibition [4] [19].
This selectivity pattern varies significantly across different species and experimental systems, reflecting the complex interplay between enzyme structure, substrate preferences, and inhibitor binding modes [4] [23] [19]. In monkey adrenal microsomal preparations, the selectivity is less pronounced, with hydroxylase inhibition occurring at IC50 values of 38 nanomolar compared to 27 nanomolar for lyase inhibition, yielding only a 1.4-fold selectivity ratio [4] [19].
The species-dependent variation in selectivity suggests that orteronel's mechanism of action may be influenced by subtle structural differences in CYP17A1 between species, particularly in regions that affect substrate and inhibitor binding [4] [8] [19]. These differences have important implications for the translation of preclinical findings to human therapeutic applications [5] [8].
In cellular assay systems that more closely approximate physiological conditions, orteronel demonstrates enhanced selectivity for lyase inhibition over hydroxylase function [4] [23] [19]. Human H295R adrenocortical carcinoma cells treated with orteronel show a 5.4-fold greater inhibition of dehydroepiandrosterone production compared to cortisol synthesis, indicating preferential targeting of the lyase pathway [4] [19].
This cellular selectivity translates into favorable physiological profiles in animal models, where orteronel treatment results in substantial reductions in androgen production while maintaining relatively preserved glucocorticoid synthesis [24] [4] [23]. In hypophysectomized female rats, orteronel administration at doses up to 300 mg/kg significantly suppressed androgen levels without causing corresponding decreases in corticosteroid production [23].
The preservation of hydroxylase activity at therapeutically relevant doses represents a significant advantage over earlier CYP17A1 inhibitors, as it potentially reduces the risk of adrenal insufficiency and the associated requirement for concomitant corticosteroid replacement therapy [5] [8] [19]. This improved safety profile was a key factor in the clinical development of orteronel as a therapeutic agent [30] [31] [5].
The molecular mechanisms underlying orteronel's selectivity for lyase over hydroxylase inhibition remain an area of active investigation, with multiple factors likely contributing to this differential activity [20] [8] [21]. Structural studies have revealed that orteronel can bind to different conformational states of CYP17A1, with certain binding modes being more conducive to lyase inhibition than hydroxylase inhibition [21] [22].
The conformational selectivity observed in crystallographic studies suggests that orteronel may function as a conformational modulator, stabilizing enzyme states that favor one catalytic activity over the other [21] [22]. This mechanism would represent a departure from simple competitive inhibition and could explain the complex kinetic behavior observed in detailed enzymatic studies [32] [28].
Additionally, the presence of cytochrome b5, which preferentially enhances lyase activity, may contribute to the selectivity observed with orteronel [7] [11] [8]. The allosteric effects of cytochrome b5 on CYP17A1 conformation could create binding environments that favor orteronel's inhibition of lyase function while having minimal impact on hydroxylase activity [7] [8].
The molecular interactions between orteronel and CYP17A1 have been extensively characterized through a combination of X-ray crystallography, spectroscopic analysis, and computational modeling studies [21] [33] [22]. These investigations have revealed that orteronel binds within the enzyme's active site cavity, occupying the same general region where steroid substrates bind, consistent with its competitive inhibitory mechanism [21] [22].
Crystallographic studies have demonstrated that orteronel coordinates directly to the heme iron through its imidazole nitrogen atom, resulting in a characteristic type II spectral shift that indicates nitrogen-iron coordination [21] [22] [28]. This direct heme interaction is similar to that observed with other azole-containing P450 inhibitors and contributes significantly to the compound's inhibitory potency [21] [28].
The binding orientation of orteronel within the active site reveals extensive van der Waals contacts with hydrophobic residues lining the substrate-binding cavity [21] [22]. The naphthalene ring system of orteronel appears to occupy a hydrophobic cleft within the active site, while the carboxamide group extends toward more polar regions of the binding cavity [21] [22].
Orteronel exists as a chiral molecule, and studies have revealed significant differences in the binding characteristics and inhibitory potencies of the individual enantiomers [20] [32] [21]. The S-enantiomer of orteronel demonstrates higher binding affinity, with a dissociation constant (Kd) of 40 nanomolar compared to 56 nanomolar for the R-enantiomer [32] [28].
Crystallographic analyses have shown that the two enantiomers bind to distinct conformational states of CYP17A1, with each enantiomer stabilizing different protein conformations [21] [22]. The S-enantiomer appears to bind in a manner similar to both observed CYP17A1 conformations, while the R-enantiomer shows preferential binding to a specific conformational state [21] [22].
Functional studies have revealed that while both enantiomers are potent inhibitors, they exhibit different selectivity profiles for lyase versus hydroxylase inhibition [20] [21]. The R-enantiomer demonstrates enhanced selectivity for lyase inhibition, showing 8- to 11-fold greater potency against lyase compared to hydroxylase activity [20] [21]. This stereochemical selectivity provides important insights into the structural requirements for achieving selective CYP17A1 inhibition [20] [21].
The interaction between orteronel and CYP17A1 exhibits complex kinetic behavior that distinguishes it from simple competitive inhibitors [32] [28] [29]. Stopped-flow spectroscopic studies have revealed a two-phase binding process, with an initial rapid binding phase followed by a slower spectral change indicative of heme iron coordination [28] [29].
The initial binding phase appears to involve orteronel association with the substrate-binding site without direct heme coordination, while the second phase represents a conformational change that brings the imidazole nitrogen into coordination distance of the heme iron [28] [29]. This multi-step binding mechanism may contribute to the compound's inhibitory potency and could provide opportunities for developing inhibitors with improved selectivity profiles [28] [29].
Interestingly, kinetic modeling studies have suggested that the heme coordination step, while contributing to overall binding affinity, may not be essential for enzyme inhibition [28] [29]. This finding implies that orteronel derivatives lacking heme-coordinating groups might retain inhibitory activity, potentially opening new avenues for inhibitor design [28] [29].
Recent computational and experimental studies have identified potential secondary binding sites on CYP17A1 that may contribute to orteronel's inhibitory mechanism [33] [34]. Enhanced sampling molecular dynamics simulations have revealed a metastable binding pocket located near the enzyme's surface, positioned along potential substrate access channels [33] [34].
This peripheral binding site demonstrates different binding preferences for the two orteronel enantiomers, with each showing distinct orientations and binding energies [33] [34]. The identification of this secondary site suggests that orteronel may function through a more complex mechanism than simple active-site competition, potentially involving allosteric modulation of enzyme activity [33] [34].
The presence of unresolved electron density in certain CYP17A1 crystal structures has been attributed to ligand binding at this peripheral site, though crystal packing constraints may prevent optimal binding in the crystalline state [33] [34]. These findings highlight the importance of considering multiple binding modes and allosteric effects when interpreting the mechanism of CYP17A1 inhibition [33] [34].
The binding characteristics of orteronel can be understood more clearly through comparison with other CYP17A1 inhibitors, particularly abiraterone, which serves as the clinical standard for this target [20] [8] [21]. Both compounds coordinate to the heme iron and occupy similar regions of the active site, but they exhibit different selectivity profiles and binding orientations [20] [21].
Unlike abiraterone, which shows minimal selectivity between lyase and hydroxylase activities, orteronel's binding mode appears to favor conformational states that preferentially affect lyase function [20] [8] [21]. This difference in selectivity has been attributed to variations in how the two compounds interact with key active-site residues and influence protein conformation [20] [21].
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